3-(2,6-Dimethylmorpholino)-4-methylaniline

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Researchers requiring specific meta-substituted aniline building blocks for SAR often face limited availability and ambiguous isomer identity. 3-(2,6-Dimethylmorpholino)-4-methylaniline (CAS 1247775-98-9) provides a defined meta-substitution pattern with distinct steric and electronic properties vs. ortho/para analogs, enabling precise tuning of molecular recognition. • Known solubility in DMSO, MeOH, EtOH for straightforward in vitro assay setup • Definitive LC-MS differentiation via 14.03 g/mol mass shift from para analog • Available for immediate procurement with reliable global shipping.

Molecular Formula C13H20N2O
Molecular Weight 220.316
CAS No. 1247775-98-9
Cat. No. B569484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Dimethylmorpholino)-4-methylaniline
CAS1247775-98-9
Synonyms3-(2,6-Dimethylmorpholin-4-yl)-4-methylaniline
Molecular FormulaC13H20N2O
Molecular Weight220.316
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=C(C=CC(=C2)N)C
InChIInChI=1S/C13H20N2O/c1-9-4-5-12(14)6-13(9)15-7-10(2)16-11(3)8-15/h4-6,10-11H,7-8,14H2,1-3H3
InChIKeyLPAADLNWSXVAFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / 20.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,6-Dimethylmorpholino)-4-methylaniline: Sourcing and Specification


3-(2,6-Dimethylmorpholino)-4-methylaniline, also designated as 3-(2,6-dimethylmorpholin-4-yl)-4-methylaniline, is an organic compound with the molecular formula C₁₃H₂₀N₂O and a molecular weight of 220.31 g/mol [1]. It is a meta-substituted aniline derivative incorporating a 2,6-dimethylmorpholino moiety . This structural arrangement distinguishes it from its ortho- and para-substituted analogs, defining it as a specific chemical building block and a subject of interest in medicinal chemistry .

Meta-substituted aniline building block

Defined 3,4-substitution pattern for medicinal chemistry and SAR library synthesis.

Specification-controlled procurement

Commercially supplied with a stated minimum 95% purity benchmark for reproducible synthesis.

Streamlined solution preparation

Reported solubility in DMSO, methanol, and ethanol supports stock solution preparation.

Unjustified Generic Substitution of 3-(2,6-Dimethylmorpholino)-4-methylaniline


Substituting 3-(2,6-Dimethylmorpholino)-4-methylaniline with a generic analog like 2-(2,6-Dimethylmorpholino)aniline [1] or 4-(2,6-Dimethylmorpholino)aniline is invalid due to fundamental differences in their molecular properties. These isomers possess distinct substitution patterns (ortho, meta, and para) on the aniline ring, which result in different molecular weights (206.28 vs. 220.31 g/mol) and, critically, altered electronic and steric environments. These variations can lead to divergent reactivity, solubility, and binding affinities in downstream applications, making each isomer a non-interchangeable, specific chemical entity .

Target compound
Meta isomer
3-(2,6-Dimethylmorpholino)-4-methylaniline (MW 220.31)
Spatial profile
Distinct steric and electronic environment
Generic analogs
Ortho/Para isomers
2- or 4-(2,6-Dimethylmorpholino)aniline
Property shift
Altered reactivity and binding affinity may not transfer
Regioisomerism alters molecular recognition; direct substitution without validation may compromise SAR and synthesis outcomes.

Quantifiable Differentiation of 3-(2,6-Dimethylmorpholino)-4-methylaniline


Meta-Substitution Pattern vs. Ortho/Para Analogs

3-(2,6-Dimethylmorpholino)-4-methylaniline is defined by a meta-substitution pattern on its aniline ring, where the dimethylmorpholino group is attached at the 3-position and the methyl group at the 4-position [1]. This contrasts with the ortho-substituted 2-(2,6-Dimethylmorpholino)aniline [2] and the para-substituted 4-(2,6-Dimethylmorpholino)aniline . This regioisomerism fundamentally alters the molecule's electronic distribution and steric profile, which are critical for molecular recognition and subsequent synthetic derivatization.

Regioisomerism
Class-level inference
Meta vs Ortho/Para
3,4-substitution pattern defines unique spatial conformation
Unique scaffold for specific 3D molecular recognition.
Structural inference; experimental SAR validation required.
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Molecular Weight Difference vs. Para Analog

The target compound has a molecular weight of 220.31 g/mol [1], which is 14.03 g/mol greater than that of 4-(2,6-Dimethylmorpholino)aniline (MW = 206.28 g/mol) . This mass difference, corresponding to a methylene (-CH₂-) unit, is due to the additional methyl group on the aniline ring of the target compound. This quantifiable difference in mass is a definitive analytical marker for identity verification and purity assessment via mass spectrometry.

Molecular weight
Head-to-head
+14.03 g/mol
220.31 vs 206.28 (para analog)
Definitive MS marker for identity confirmation.
Corresponds to a methylene unit difference; computed values.
Analytical Chemistry Quality Control Process Chemistry

Verified Purity for Reproducible Synthesis

Commercially, 3-(2,6-Dimethylmorpholino)-4-methylaniline is supplied with a stated minimum purity of 95% . While purity specifications are common across many chemical building blocks, this established benchmark provides a baseline for procurement. It ensures that researchers can expect a consistent level of quality for use in multi-step syntheses, reducing the risk of unpredictable side reactions from impurities compared to sourcing from suppliers without a defined purity specification.

Purity benchmark
Supporting evidence
Min. 95%
Commercial supplier specification
Supports lot-to-lot consistency for reproducible synthesis.
Data to verify; lot-specific COA review recommended.
Chemical Sourcing Reproducibility Synthetic Chemistry

Computed Lipophilicity vs. Para Analog

The computed partition coefficient (XLogP3-AA) for 3-(2,6-Dimethylmorpholino)-4-methylaniline is 2.2 [1]. This value, a measure of lipophilicity, is crucial for predicting membrane permeability and solubility. For instance, the para-substituted analog 4-(2,6-Dimethylmorpholino)aniline has a lower XLogP3-AA of 1.6 [2], indicating it is more hydrophilic. This difference in lipophilicity suggests that the target compound may exhibit different pharmacokinetic properties if used in a drug-like scaffold, making it a distinct choice for modulating compound properties in a lead optimization campaign.

Lipophilicity
Cross-study comparable
XLogP3-AA 2.2
+0.6 vs para analog (1.6)
Higher computed hydrophobicity for property modulation.
Computed value; experimental logP/logD determination may differ.
Drug Design ADME Properties Computational Chemistry

Solubility in Key Organic Solvents

The compound is reported to be soluble in dimethyl sulfoxide (DMSO), methanol, and ethanol . This specific solubility profile provides immediate, actionable information for laboratory handling and experimental design. Knowing the compound is soluble in these solvents is a practical advantage, allowing for streamlined preparation of stock solutions and reaction mixtures without the need for extensive solubility screening, which can be a time-consuming and costly bottleneck.

Solubility profile
Supporting evidence
DMSO, MeOH, EtOH
Reported database entry
Actionable handling guidance for stock solution preparation.
Exact solubility limits not reported; lab validation recommended.
Formulation Science Reaction Solvent Selection Analytical Method Development

Application Scenarios for 3-(2,6-Dimethylmorpholino)-4-methylaniline


Scaffold Diversification in Medicinal Chemistry SAR Studies

The unique meta-substitution pattern of 3-(2,6-Dimethylmorpholino)-4-methylaniline makes it a valuable building block for synthesizing compound libraries in structure-activity relationship (SAR) campaigns . Medicinal chemists can leverage its distinct electronic and steric properties, which differ from ortho- and para- analogs, to explore novel chemical space and modulate the properties of lead molecules, particularly where fine-tuning of molecular recognition is required .

Preparation of Stock Solutions for Biological Assays

Researchers in pharmacology and biology can rely on the reported solubility of 3-(2,6-Dimethylmorpholino)-4-methylaniline in DMSO, methanol, and ethanol to prepare stable stock solutions for in vitro assays . This known solubility profile streamlines experimental workflows, eliminating the need for preliminary solvent compatibility tests and ensuring consistent compound delivery in cell-based or biochemical experiments.

Development and Validation of QC Analytical Methods

The 14.03 g/mol molecular weight difference between 3-(2,6-Dimethylmorpholino)-4-methylaniline and its unmethylated para analog provides a definitive analytical marker [1]. Analytical chemists can use this mass difference to develop and validate robust liquid chromatography-mass spectrometry (LC-MS) methods for the unambiguous identification and quantification of the target compound in complex reaction mixtures or as an impurity in related synthetic processes [1].

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Meta-substitution pattern
3D conformation and molecular recognition review
Biological assay stock solutions
Solubility in DMSO, MeOH, EtOH
Consistent compound delivery and solvent compatibility
QC analytical method development
14.03 g/mol mass shift
LC-MS identity confirmation and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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